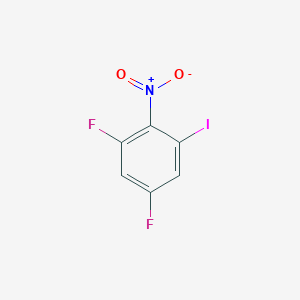

1,5-Difluoro-3-iodo-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Difluoro-3-iodo-2-nitrobenzene, or DINB for short, is a synthetic organic compound that is widely used in various scientific research and laboratory experiments. DINB is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Temporary Anion States and Dissociative Electron Attachment

Research on various nitrobenzene derivatives, including fluorinated and chlorinated variants, has investigated their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the formation and lifetimes of negative ions, crucial for applications in material science and understanding molecular interactions at the electronic level (Asfandiarov et al., 2007).

Secondary Interactions in Crystal Structures

The crystal packing and intermolecular interactions of iodinated nitrobenzene derivatives have been analyzed, providing insights into how these compounds organize in solid-state and the nature of their intermolecular forces. This research is valuable for designing materials with specific structural properties (Merz, 2003).

Platinum-Mediated Hydrogenation

Investigations into the chemoselective reduction of iodo-nitroaromatics highlight the potential of such compounds in synthesizing aniline derivatives under controlled conditions. This research is crucial for pharmaceutical manufacturing and developing more efficient catalytic processes (Baramov et al., 2017).

Reactions with Amines

Studies on the reactivity of difluoro-dinitrobenzene derivatives with amines demonstrate the selective displacement of fluorine over nitro groups, contributing to the knowledge of selective substitution reactions in organic synthesis (Plater & Harrison, 2023).

Metal-Organic Frameworks for Sensing Applications

Research on zinc-based metal–organic frameworks incorporating nitroaromatic ligands shows promise for developing sensitive sensors for detecting ions and organic compounds in water. This application is particularly relevant for environmental monitoring and safety (Xu et al., 2020).

Wirkmechanismus

Pharmacokinetics

The compound has a Log Kp (skin permeation) of -6.19 cm/s and a consensus Log Po/w of 2.47, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Difluoro-3-iodo-2-nitrobenzene’s action are currently unknown

Eigenschaften

IUPAC Name |

1,5-difluoro-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKLGMYXOHTYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292072 |

Source

|

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Difluoro-3-iodo-2-nitrobenzene | |

CAS RN |

771-05-1 |

Source

|

| Record name | 771-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)

![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)